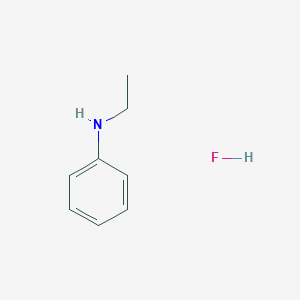

N-ethylaniline;hydrofluoride

Description

BenchChem offers high-quality N-ethylaniline;hydrofluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylaniline;hydrofluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

111830-19-4 |

|---|---|

Molecular Formula |

C8H12FN |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

N-ethylaniline;hydrofluoride |

InChI |

InChI=1S/C8H11N.FH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |

InChI Key |

UPQRXFYMZGWWHX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1.F |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethylaniline Hydrofluoride: Technical Guide & Application Protocols

This guide serves as an advanced technical manual for N-ethylaniline hydrofluoride (CAS 111830-19-4) .[1] It is designed for researchers requiring a stable, "tamed" source of hydrogen fluoride (HF) for nucleophilic fluorination and specialized synthesis.

Executive Summary

N-Ethylaniline Hydrofluoride (CAS 111830-19-4) is an aromatic amine-hydrogen fluoride complex.[1][2] It functions as a nucleophilic fluorinating agent, belonging to the class of reagents that includes Olah’s Reagent (Pyridine[1][3][4]·9HF) and Triethylamine Trihydrofluoride (Et₃N[1][3][5]·3HF).

Unlike aliphatic amine-HF complexes, the aromatic nature of the N-ethylaniline moiety reduces the basicity of the amine carrier (

Chemical & Physical Properties

Core Identification

| Property | Detail |

| CAS Number | 111830-19-4 |

| Chemical Name | N-Ethylaniline Hydrofluoride |

| Synonyms | N-Ethylbenzenamine hydrofluoride; Anilinium, N-ethyl-, fluoride |

| Molecular Formula | |

| Parent Amine | N-Ethylaniline (CAS 103-69-5) |

| Component MW | Amine: 121.18 g/mol ; HF: 20.01 g/mol |

Physicochemical Characteristics

Note: Specific physical constants for the salt form are process-dependent (ratio of HF). The following data reflects the typical behavior of aromatic amine-HF adducts.

| Parameter | Value / Characteristic | Context & Implication |

| Physical State | Viscous Liquid to Low-Melting Solid | High viscosity is due to extensive hydrogen bonding networks ( |

| Solubility | Polar Organic Solvents | Soluble in DCM, Chloroform, Acetonitrile.[1] Immiscible with non-polar alkanes. |

| Stability | Moisture Sensitive / Hygroscopic | Hydrolyzes to release HF fumes; must be stored under inert gas (Ar/N₂).[1] |

| Reactivity | Corrosive (Glass/Metal) | Must be handled in HDPE, PTFE (Teflon), or PFA vessels. Etches borosilicate glass.[1] |

| Acidity | Brønsted Acidic | Acts as a proton source ( |

Synthesis & Preparation Protocol

Safety Critical: This synthesis involves handling anhydrous HF or high-concentration HF sources.[1] Work only in a fume hood with HF-resistant gloves, face shield, and calcium gluconate gel on standby.[1]

Method A: Direct Neutralization (High Purity)

This method generates the salt in situ or for isolation using aqueous HF, followed by azeotropic drying.[1]

Reagents:

Workflow:

-

Charge: Place N-ethylaniline (1.0 eq) in a PTFE reactor cooled to 0°C.

-

Addition: Dropwise add aqueous HF (1.0–3.0 eq depending on desired poly-HF character) with vigorous stirring. Exothermic reaction.[1][5]

-

Azeotrope: Add Toluene. Heat to reflux using a Dean-Stark trap (PTFE or coated glass) to remove water.[1]

-

Isolation: Once water removal is complete, strip toluene under reduced pressure (vacuum) to yield the viscous hydrofluoride complex.

Method B: Cation Exchange (Anhydrous)

Ideal for generating anhydrous complexes without distillation.[1]

-

Resin: Amberlyst 15 (Acid form).[1]

-

Process: Load resin with fluoride using KF/MeCN, then treat with N-ethylaniline to release the HF-amine complex into solution.[1]

Applications in Drug Development

Nucleophilic Fluorination Mechanisms

N-ethylaniline hydrofluoride is used to introduce fluorine into drug scaffolds via

Key Reaction: Epoxide Ring Opening

The reagent promotes the regiospecific opening of epoxides to form

Diagram: Epoxide Fluorination Pathway

Caption: Mechanism of epoxide ring opening by N-ethylaniline hydrofluoride. The reagent acts as a dual proton/fluoride source, activating the oxygen before nucleophilic attack.[1]

Halofluorination of Alkenes

Used in conjunction with N-halosuccinimides (NIS/NBS) to generate vicinal fluoro-halides.[1]

-

Substrate: Terminal or internal alkenes.

-

Role: Provides the soluble

source that intercepts the halonium ion intermediate.[1] -

Advantage: The N-ethylaniline residue is easily removed during workup (acid wash), unlike pyridine which can coordinate to metal catalysts in subsequent steps.[1]

Safety & Handling Protocols

WARNING: FATAL IF ABSORBED THROUGH SKIN. Treat this compound with the same rigor as anhydrous HF.

Personal Protective Equipment (PPE)

-

Respiratory: Full-face respirator with acid gas (E/B) cartridges.[1]

-

Skin: Double gloving required. Inner: Nitrile.[7] Outer: Neoprene or Butyl Rubber (long cuff).[1]

-

Body: Acid-resistant apron or Tyvek suit.[1]

First Aid (HF Specific)

Every lab using this reagent must have a dedicated HF spill kit.[1]

-

Skin Contact: Immediate irrigation (15 mins)

Apply Calcium Gluconate Gel (2.5%) .[1] Massage continuously until medical help arrives. -

Eye Contact: Irrigate with water or saline for 15+ mins. Do not use gluconate gel in eyes.

-

Spill Control: Neutralize spills with Calcium Carbonate (

) or Calcium Hydroxide to precipitate insoluble Calcium Fluoride (

References

-

Olah, G. A., et al. (1979).[1] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)."[1][4] Journal of Organic Chemistry. Link[1]

-

Haufe, G. (1996).[1][5] "Triethylamine trishydrofluoride in synthesis." Journal für Praktische Chemie. Link[1]

-

Yoneda, N. (1991).[1][4] "The Combination of Hydrogen Fluoride with Organic Bases as Fluorination Agents."[4] Tetrahedron. Link[1]

-

Fisher Scientific. (2025).[1] "Safety Data Sheet: N-Ethylaniline." Fisher Scientific MSDS. Link

-

PubChem. (2025).[1][8][9] "Compound Summary: N-Ethylaniline." National Library of Medicine. Link[1]

Sources

- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid (EVT-14453367) | 106675-13-2 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 7. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. N,N,N-Trimethylanilinium fluoride | C9H14FN | CID 15787908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylaniline Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of N-ethylaniline hydrofluoride. Due to the limited availability of public data for this specific salt, this document establishes a foundational understanding by presenting the known properties of the parent compound, N-ethylaniline. It further outlines detailed, field-proven methodologies for the synthesis, purification, and characterization of N-ethylaniline hydrofluoride, with a specific focus on the experimental determination of its melting and boiling points. This guide is intended to serve as a vital resource for researchers, enabling them to safely synthesize and accurately characterize this compound in a laboratory setting. All protocols are designed with self-validating systems and are grounded in established scientific principles, with a strong emphasis on the significant safety considerations required when handling hydrofluoric acid.

Introduction: The Context of N-Ethylaniline and its Salts

N-ethylaniline is a well-characterized secondary aromatic amine that serves as a versatile intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] Its physical state at room temperature is a colorless to pale yellow liquid that can darken upon exposure to air and light.[1] The basicity of the secondary amine group allows for the formation of salts with various acids. These salts often exhibit distinct physicochemical properties compared to the free base, such as increased water solubility and higher melting points, which can be advantageous in various applications, including drug formulation.

While hydrochloride salts of amines are common and well-documented, hydrofluoride salts are less so. This guide addresses the specific case of N-ethylaniline hydrofluoride, for which there is a notable absence of readily available data in the scientific literature. The following sections will therefore provide both the known data for the parent N-ethylaniline and a detailed guide to the experimental procedures necessary to determine the key physicochemical properties of its hydrofluoride salt.

Physicochemical Properties of N-Ethylaniline (Free Base)

A summary of the known properties of N-ethylaniline is presented below to serve as a baseline for understanding the anticipated properties of its hydrofluoride salt.

| Property | Value | Source(s) |

| Melting Point | -63 °C | [2] |

| Boiling Point | 205 °C (at 760 mmHg) | [2] |

| Density | 0.963 g/mL (at 25 °C) | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | [1] |

Synthesis and Purification of N-Ethylaniline Hydrofluoride

The synthesis of N-ethylaniline hydrofluoride is a straightforward acid-base reaction. However, the use of hydrofluoric acid (HF) necessitates stringent safety protocols due to its extreme toxicity and corrosivity.[3][4][5][6]

Causality Behind Experimental Choices

The choice of solvent is critical to ensure the precipitation of the salt and to allow for safe handling. A non-polar, aprotic solvent such as diethyl ether is suitable, as N-ethylaniline is soluble in it, while the resulting ionic salt is expected to be insoluble. The use of an HF-amine complex, such as pyridine-HF, is a safer alternative to anhydrous or concentrated aqueous HF, as it is less volatile and easier to handle.[7]

Experimental Protocol for Synthesis

Extreme caution must be exercised when handling hydrofluoric acid or its complexes. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including HF-resistant gloves, a lab coat, and a face shield, must be worn.

-

Preparation of Reactants:

-

Dissolve a known quantity of N-ethylaniline (e.g., 10 mmol) in anhydrous diethyl ether (e.g., 50 mL) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) flask equipped with a magnetic stirrer.

-

-

Acid Addition:

-

Slowly add an equimolar amount of a hydrofluoric acid source (e.g., pyridine-HF complex) dropwise to the stirred solution of N-ethylaniline at 0 °C (ice bath).

-

-

Precipitation and Isolation:

-

Upon addition of the acid, a precipitate of N-ethylaniline hydrofluoride is expected to form.

-

Continue stirring the mixture for 1-2 hours at 0 °C to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified salt under vacuum to remove residual solvent.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of N-ethylaniline hydrofluoride.

Experimental Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and identity of a compound.[8][9]

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range. Impurities will generally cause a depression and broadening of the melting point range.[9]

-

Sample Preparation:

-

Place a small amount of the dry, purified N-ethylaniline hydrofluoride on a clean, dry surface.

-

Finely crush the solid into a powder.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm.[10]

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-20 °C per minute to obtain a rough estimate of the melting point.

-

Allow the apparatus to cool.

-

Perform a second, more precise measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the estimated melting point.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point is reported as the range T1-T2.

-

Caption: Workflow for the experimental determination of melting point.

Boiling Point Determination

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[11] For a salt like N-ethylaniline hydrofluoride, it is more likely to decompose at elevated temperatures rather than boil. Therefore, the determination of a decomposition temperature may be more relevant. However, a standard boiling point determination method is described below.

-

Sample Preparation:

-

Measurement:

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the bath to cool slowly.

-

-

Data Recording:

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]

-

Expected Properties and Characterization

While the exact melting and boiling points of N-ethylaniline hydrofluoride are not documented, we can infer some general properties. As an ionic salt, it is expected to be a solid at room temperature with a significantly higher melting point than the free base (-63 °C). The boiling point will also be substantially higher than that of N-ethylaniline (205 °C), though, as mentioned, decomposition is likely to occur before boiling.

For definitive characterization, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be employed to confirm the structure of the synthesized salt.[14]

Safety and Handling

Hydrofluoric acid is an extremely dangerous chemical that can cause severe burns and systemic toxicity.[3][4][5][6] Exposure can be fatal.[4] It is imperative that all handling of HF and its derivatives be conducted with the utmost care, following all institutional safety protocols. An HF-specific safety plan and the availability of calcium gluconate gel as an antidote are mandatory.

Conclusion

References

-

Melting point determination. (n.d.). Retrieved from a general organic chemistry laboratory manual.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.[15]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from a general organic chemistry laboratory manual.[11]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from an academic source.[10]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.[12]

-

Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. (n.d.). Retrieved from an academic source.[8]

-

Scribd. (n.d.). Determination of Boiling Point of Organic Compounds.[16]

-

Michigan State University Environmental Health & Safety. (n.d.). Hydrofluoric acid.[3]

-

Google Patents. (n.d.). WO1998022427A1 - Aminohydrofluorides and their use as oral hygiene preparations.[17]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.[13]

-

ESSR. (n.d.). Hydrofluoric Acid Fact Sheet.[4]

-

Guidechem. (n.d.). N-Ethylaniline 103-69-5 wiki.[1]

-

Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.[18]

-

Wordpress. (2026, January 19). Hydrogen Fluoride and Amine Complexes (HF-NR3).[7]

-

Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride | Chemical Emergencies.[19]

-

ChemicalBook. (n.d.). N-Ethylaniline(103-69-5) IR Spectrum.[14]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from an academic source.[9]

-

StatPearls - NCBI Bookshelf. (2023, July 17). Hydrofluoric Acid Burns.[5]

-

CAMEO Chemicals - NOAA. (n.d.). N-ETHYLANILINE.[20]

-

ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.[21]

-

Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[6]

-

Google Patents. (n.d.). US20100204470A1 - method for salt preparation.[22]

-

Sigma-Aldrich. (n.d.). N-Ethylaniline 98 103-69-5.[2]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). N-Ethylaniline | C8H11N | MD Topology | NMR | X-Ray.[23]

Sources

- 1. Page loading... [guidechem.com]

- 2. N-エチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hydrofluoric acid | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 4. essr.umd.edu [essr.umd.edu]

- 5. Hydrofluoric Acid Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. N-Ethylaniline(103-69-5) IR Spectrum [m.chemicalbook.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. WO1998022427A1 - Aminohydrofluorides and their use as oral hygiene preparations - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]

- 20. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. researchgate.net [researchgate.net]

- 22. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 23. N-Ethylaniline | C8H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Technical Guide: Sourcing and Utilizing N-Ethylaniline Hydrofluoride

The following technical guide is structured to address the sourcing, synthesis, and application of N-ethylaniline hydrofluoride , a specialized amine-hydrogen fluoride complex used primarily in nucleophilic fluorination and surface etching.

Note on Availability: Unlike commodity chemicals, N-ethylaniline hydrofluoride is rarely stocked as a shelf-stable catalog item due to the variable stoichiometry of amine-HF complexes (often 1:1 to 1:3) and their corrosive nature.[1][2] Consequently, this guide focuses on Custom Synthesis Partners and In-Situ Preparation from precursors, which is the standard industry practice for this reagent class.[1]

Executive Summary & Chemical Profile

N-ethylaniline hydrofluoride is an organofluorine reagent belonging to the class of Amine-HF complexes .[1] It serves as a tunable fluorinating agent, offering a balance between the high reactivity of anhydrous hydrogen fluoride (aHF) and the stability of triethylamine trihydrofluoride (Et3N·3HF). Its secondary amine structure allows for distinct selectivity profiles in epoxide ring-opening and desilylation reactions compared to tertiary amine complexes.[1]

Chemical Specifications

| Parameter | Specification |

| Chemical Name | N-Ethylaniline Hydrofluoride (Complex) |

| Precursor CAS | 103-69-5 (N-Ethylaniline Free Base) |

| HF Stoichiometry | Variable (Typically 1:1 to 1:3 HF adducts) |

| Physical State | Viscous liquid (hygroscopic) |

| Solubility | Soluble in DCM, Chloroform, Acetonitrile |

| Primary Utility | Nucleophilic Fluorination, Oxide Etching, Electrolyte Additive |

Supply Chain: Manufacturers and Sourcing Strategy

Since N-ethylaniline hydrofluoride is a "make-on-demand" reagent, procurement strategies must pivot between Custom Synthesis (for bulk/stable forms) and Precursor Sourcing (for lab-scale preparation).[1]

A. Custom Synthesis & Manufacturing Partners

These organizations specialize in handling aHF and can manufacture amine-HF salts to specific stoichiometric requirements (e.g., varying HF load).[1]

| Company | Specialization | Region | Capability |

| Oakwood Chemical | Custom Synthesis | USA | Gram to Kilo scale fluorination; explicitly handles hazardous amines.[1] |

| Amfluoro | Fluorine Chemistry | China | Specialized in fluorinated building blocks and HF reagents.[1] |

| Enamine | CRO/Synthesis | Ukraine/EU | High-throughput synthesis of niche fluorinated scaffolds.[1] |

| Apollo Scientific | Fluorine Reagents | UK | Custom sourcing of non-catalog fluorinated salts.[1] |

| SynQuest Labs | Fluorine Specialist | USA | Dedicated fluorine facility; capable of custom HF blending.[1] |

B. Precursor Suppliers (For In-House Preparation)

To prepare the reagent in-house, high-purity N-ethylaniline is required.[1]

| Supplier | Product Grade | Purity | Notes |

| Sigma-Aldrich | ReagentPlus® | 98% | Standard lab sourcing; reliable CoA.[1] |

| TCI Chemicals | Synthetic Grade | >98% | High availability in Asia/US.[1] |

| Fluorochem | Intermediate | 95-98% | Cost-effective for bulk precursor needs.[1] |

C. Sourcing Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on project scale and safety infrastructure.

Figure 1: Decision matrix for sourcing N-ethylaniline hydrofluoride based on scale and safety constraints.

Technical Protocol: In-Situ Preparation & Validation

Warning: This protocol involves Hydrogen Fluoride (HF).[1] HF is fatal if absorbed through the skin.[1] Calcium Gluconate gel must be immediately available.[1] Work must be performed in a Teflon-lined fume hood.[1]

Methodology: Controlled Complexation

This method generates the complex by treating N-ethylaniline with a stable HF source (Et3N·3HF) to avoid handling anhydrous HF gas directly.[1]

Reagents:

-

N-Ethylaniline (1.0 equiv)[1]

-

Triethylamine trihydrofluoride (Et3N[1]·3HF) (0.33 - 1.0 equiv depending on desired HF load)[1]

-

Solvent: Dichloromethane (DCM) or Ether (Anhydrous)[1]

Step-by-Step Protocol:

-

Setup: Charge a Teflon (PFA) or Polypropylene flask with N-ethylaniline under nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Dropwise add Et3N·3HF.[1][3] The reaction is exothermic; maintain temperature <10°C.[1]

-

Purification: If a solid precipitates, filter under inert gas.[1] If liquid, the mixture can often be used directly (in situ) for fluorination reactions, or volatiles (Et3N) can be removed under vacuum if the boiling point difference allows (N-ethylaniline bp: 205°C vs Et3N bp: 89°C).[1]

-

Validation (Self-Validating Step):

Reaction Scheme & Pathway

Figure 2: Synthesis pathway for the generation of amine-HF complexes.[1]

Applications in Drug Discovery

The N-ethylaniline HF complex offers specific advantages over standard reagents:

-

Selectivity: As a secondary amine complex, it is less sterically hindered than Et3N complexes but less volatile than Pyridine:HF.[1] This allows for selective fluorination of primary alcohols in the presence of secondary alcohols.

-

Epoxide Opening: It serves as an excellent source of nucleophilic fluoride for opening epoxides to fluorohydrins, a common motif in corticosteroids and kinase inhibitors.[1]

-

Solubility Tuning: The lipophilic ethyl-phenyl group ensures high solubility in non-polar organic solvents (Toluene, DCM), facilitating reaction kinetics that are sluggish with inorganic fluoride salts (like KF/CsF).[1]

Safety & Handling Standards (E-E-A-T)

Mandatory PPE: Neoprene gloves (double gloved), face shield, acid-resistant apron.[1] First Aid:

-

Skin Contact: Wash with water for 5 minutes, then apply Calcium Gluconate (2.5%) gel continuously until medical help arrives.[1]

-

Spill Control: Neutralize with Calcium Carbonate or Slaked Lime (never use sand alone).[1]

References

-

PubChem. N-Ethylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Oakwood Chemical. Custom Synthesis Services.[1] Available at: [Link][1]

-

Haufe, G. N-F Fluorinating Agents and their Fluorinations: Historical Perspective. Beilstein J. Org.[1] Chem. 2021.[1][4][5] Available at: [Link][1]

-

Yale University EHS. Standard Operating Procedure: Hydrofluoric Acid.[1] Available at: [Link][1]

Sources

- 1. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. amfluoro.com [amfluoro.com]

- 5. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-Ethylaniline Hydrofluoride: A Practical Amine-HF Complex for Nucleophilic Fluorination

An Application Guide for Researchers

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. However, the direct use of hazardous reagents like anhydrous hydrogen fluoride (HF) presents significant safety and handling challenges. Amine-HF complexes have emerged as highly effective, manageable, and safer alternatives that provide a source of nucleophilic fluoride. This guide provides a comprehensive overview of the preparation and application of N-ethylaniline hydrofluoride, a representative amine-HF complex. We will explore its use in key fluorination reactions, including the deoxyfluorination of alcohols and the hydrofluorination of alkenes, with a focus on the underlying mechanistic principles, detailed experimental protocols, and critical safety considerations.

Introduction: The Rationale for Amine-HF Complexes

The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make it a highly desirable element in medicinal chemistry. While a diverse array of fluorinating agents exists, they are broadly categorized as electrophilic ("F+") or nucleophilic ("F-") sources. For reactions requiring a fluoride anion, such as nucleophilic substitution or addition, hydrogen fluoride is the most atom-economical source.[1]

However, anhydrous HF is a highly corrosive and toxic gas that poses extreme health risks and requires specialized equipment.[2] To mitigate these dangers, the formation of complexes with amines like pyridine or triethylamine has become standard practice.[3][4] These complexes, such as Olah's reagent (HF-Pyridine), are typically liquids that are easier to handle, less volatile, and serve as a buffered source of both the fluoride nucleophile and the proton required for many reactions.

N-ethylaniline is a readily available, liquid organic base that can be used to form a similar HF complex.[5][6] Its physical properties and basicity make it a suitable candidate for "taming" HF, creating a reagent solution applicable to standard laboratory synthesis. This document details the preparation of this complex and provides robust protocols for its use.

Reagent Preparation, Safety, and Handling

The preparation of any amine-HF complex is a hazardous procedure that must be undertaken with extreme caution. The reaction is highly exothermic and involves the handling of hydrofluoric acid.

WARNING: Hydrofluoric acid is acutely toxic and causes severe, penetrating burns that may not be immediately painful.[2] Skin or eye contact requires immediate and specialized first aid. Always consult your institution's safety protocols before handling HF.

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles and a full-face shield.

-

Heavy-duty, HF-resistant gloves (e.g., thick nitrile or neoprene), with a second pair of disposable nitrile gloves worn underneath.

-

A chemically resistant apron over a lab coat.

-

Closed-toe shoes.

-

Ensure a tube of calcium gluconate gel is immediately accessible as a first-aid antidote for skin exposure.[2]

Protocol 1: Preparation of a ~3:1 HF/N-Ethylaniline Stock Solution

This protocol describes the preparation of a solution analogous to triethylamine trihydrofluoride. The procedure must be performed in a certified chemical fume hood.

Materials:

-

N-ethylaniline (C₈H₁₁N), anhydrous

-

Hydrofluoric acid (48% aqueous solution)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Polypropylene or Teflon® beaker and magnetic stir bar

-

Ice bath

Procedure:

-

Setup: Place the polypropylene beaker containing a magnetic stir bar in an ice bath on a magnetic stir plate within the fume hood.

-

Dilution: To the beaker, add 121.2 g (1.0 mol) of anhydrous N-ethylaniline and 200 mL of anhydrous DCM. Begin gentle stirring.

-

Slow Addition of HF: Using a polyethylene syringe or dropping funnel, add 125.0 g (3.0 mol of HF) of the 48% aqueous HF solution dropwise to the stirred N-ethylaniline solution. CRITICAL: The addition must be slow to control the exothermic reaction and keep the internal temperature below 20°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The resulting solution is your N-ethylaniline hydrofluoride stock reagent.

-

Storage: Store the reagent in a clearly labeled, tightly sealed Teflon® or polyethylene bottle. Do not store in glass containers, as HF will etch glass.[2]

Application in Deoxyfluorination of Alcohols

Deoxyfluorination is the substitution of a hydroxyl group with fluorine, a fundamental transformation in the synthesis of alkyl fluorides.[7][8] The reaction typically proceeds via an Sₙ2 mechanism, requiring the conversion of the poor leaving group (-OH) into a better one (e.g., a sulfonate ester) in situ.

Mechanism: The Role of Activation

The direct reaction of an alcohol with N-ethylaniline hydrofluoride is ineffective because the hydroxide ion is a poor leaving group. Therefore, an activating agent is required. A common strategy involves using a sulfonyl fluoride, such as 2-pyridinesulfonyl fluoride (PyFluor) or a related compound.[7] The alcohol first reacts with the sulfonyl fluoride to form a sulfonate ester intermediate. The fluoride ion from the amine-HF complex then displaces this excellent leaving group to form the C-F bond.

Sources

- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. wiki.nbi.ku.dk [wiki.nbi.ku.dk]

- 3. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 7. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

Application Note: N-Ethylaniline Hydrofluoride in Nucleophilic Fluorination

This is a comprehensive Application Note and Protocol guide for N-Ethylaniline Hydrofluoride , a specialized reagent for nucleophilic fluorination.

Executive Summary

N-Ethylaniline Hydrofluoride (CAS: 111830-19-4) represents a specialized class of Amine-HF complexes used as liquid fluorinating agents. While less ubiquitous than Olah’s Reagent (Pyridine:HF) or TREAT-HF (Et

In drug discovery, incorporating fluorine into metabolic "hotspots" is a standard strategy to block P450 oxidation. N-Ethylaniline Hydrofluoride provides a source of nucleophilic fluoride (

Chemical Profile & Mechanistic Insight[1][2]

The "Goldilocks" Acidity

The reactivity of Amine-HF complexes is dictated by the basicity of the amine carrier.

-

Triethylamine (pKa ~10.7): Forms a stable, mild complex (TREAT-HF). Often too mild for difficult ring openings.

-

Pyridine (pKa ~5.2): Forms a reactive, acidic complex (Olah's Reagent). Can be corrosive and prone to side reactions (polymerization).

-

N-Ethylaniline (pKa ~5.1): Structurally similar to pyridine in basicity but possesses a secondary amine structure and a lipophilic phenyl ring.

Key Advantage: The N-ethylaniline moiety provides distinct solubility properties in non-polar solvents compared to pyridine, and its secondary amine structure allows for different hydrogen-bonding networks (

Reaction Mechanism

The reagent operates via an interfacial activation mechanism . The protonated amine (

Figure 1: Mechanistic pathway for the fluorination of epoxides using N-Ethylaniline Hydrofluoride. The complex serves dual roles: proton donor (activation) and fluoride source (nucleophile).

Experimental Protocols

Protocol A: Preparation and Handling

Note: N-Ethylaniline Hydrofluoride can be purchased (CAS 111830-19-4) or generated in situ. Due to the hazards of anhydrous HF, in situ generation is recommended only for labs equipped with HF-resistant apparatus.

Safety Prerequisite:

-

PPE: Neoprene gloves (double gloved), face shield, HF-specific apron.

-

Antidote: Calcium Gluconate gel must be immediately available on the bench.

-

Vessel: Use Teflon (PFA/FEP) or Polypropylene vessels. Do not use glass if the HF content is high (glass etching releases

).

In-Situ Generation (Standard Method):

-

Cooling: Place a Teflon vessel containing N-ethylaniline (1.0 equiv) in a dry ice/acetone bath (–78 °C).

-

Addition: Slowly add anhydrous HF (or 70% HF/Pyridine if modulating) dropwise.

-

Note: The reaction is exothermic. Maintain temperature below 0 °C.

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) under an inert atmosphere (

or Ar). The resulting liquid is the active reagent.

Protocol B: Regioselective Ring Opening of Epoxides

This protocol synthesizes

Reagents:

-

Substrate: Cyclohexene oxide (or target epoxide).

-

Reagent: N-Ethylaniline Hydrofluoride (1.5 – 2.0 equiv of F).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

-

Dissolution: Dissolve the epoxide (1.0 mmol) in DCM (5 mL) in a polypropylene vial .

-

Addition: Add N-Ethylaniline Hydrofluoride (1.5 mmol) dropwise at 0 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of epoxide.

-

-

Quenching (Critical):

-

Pour the reaction mixture carefully into a stirred solution of sat.

(excess) and crushed ice. -

Warning: Gas evolution (

) will occur.

-

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography.

Protocol C: Halofluorination of Alkenes

Uses N-Ethylaniline HF as the fluoride source and N-Iodosuccinimide (NIS) as the electrophile to create vicinal fluoro-iodides .

Step-by-Step Workflow:

-

Setup: Charge a Teflon flask with the alkene (1.0 equiv) and NIS (1.2 equiv) in DCM.

-

Activation: Cool to –20 °C.

-

Fluorination: Add N-Ethylaniline Hydrofluoride (2.0 equiv) slowly.

-

Workup: Quench with 10%

(to reduce excess iodine) and sat.

Data Summary & Comparison

| Reagent | Active Species | Acidity (Approx) | Reactivity Profile | Vessel Compatibility |

| Olah's Reagent | Pyridine | High | Aggressive; Polymerizes sensitive alkenes | Teflon/Plastic ONLY |

| N-Ethylaniline HF | PhN(Et)H | Medium-High | Tunable; Good for epoxides/aromatics | Teflon/Plastic |

| TREAT-HF | Low | Mild; Slow with hindered substrates | Glass (mostly safe) | |

| DMPU-HF | DMPU | Medium | High stability; Non-volatile | Glass/Teflon |

Troubleshooting & Optimization

Common Issue: Low Yield / Polymerization

-

Cause: The reagent is too acidic for the substrate.

-

Fix: Add exogenous base (e.g., free N-ethylaniline or

) to buffer the reaction. Alternatively, switch to the milder TREAT-HF.

Common Issue: Poor Regioselectivity

-

Cause:

character dominating (carbocation formation). -

Fix: Lower the temperature to –40 °C or change solvent to a non-polar ether (Et2O) to promote

-like concerted opening.

Figure 2: Optimization logic for nucleophilic fluorination reactions.

References

-

Evitachem Inventory. N-ethylaniline;hydrofluoride (CAS 111830-19-4).[4] Retrieved from (Verified Existence).

- Haufe, G. (2004). Asymmetric Nucleophilic Fluorination.Journal of Fluorine Chemistry, 126(9-10), 1123-1129. (General context on Amine-HF reactivity).

-

Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[2][5][6][7][8][9][10] 63. Pyridinium Poly(hydrogen fluoride).Journal of Organic Chemistry , 44(22), 3872–3881. (Foundational text on Amine-HF complexes).

-

Mirkind, L. A. (1991). Oxidative fluorination in amine-HF mixtures.[9]Tetrahedron Letters , 47, 705–714. (Specific citation of N-ethylaniline in HF mixtures).

-

York, C., et al. (2013). Nucleophilic Fluorination using HF-Amine Complexes.[5]Organic Process Research & Development , 17(10), 1338–1342.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. Buy 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid (EVT-14453367) | 106675-13-2 [evitachem.com]

- 5. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine [mdpi.com]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. research.unipd.it [research.unipd.it]

- 8. lookchem.com [lookchem.com]

- 9. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

N-Ethylanilinium Polyhydrofluoride: A Practical Guide to Deoxyfluorination

Introduction: The Role of Amine Hydrofluorides in Modern Fluorination Chemistry

The selective introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make fluorinated compounds highly valuable. While elemental fluorine and anhydrous hydrogen fluoride (HF) are potent fluorinating agents, their high reactivity, toxicity, and corrosive nature necessitate specialized handling and equipment.[1]

Amine hydrofluoride complexes, often referred to as amine/HF reagents, have emerged as highly practical and manageable alternatives.[1][2] These reagents, which are salts formed between an amine and hydrogen fluoride, exist as liquids or solids at ambient temperature, significantly taming the volatility and corrosivity of anhydrous HF.[1] Prominent examples include pyridinium poly(hydrogen fluoride) (PPHF or Olah's Reagent) and triethylamine tris(hydrofluoride) (Et₃N·3HF).[1][3][4] These complexes serve as convenient carriers of HF, delivering it as a potent nucleophilic fluoride source for a variety of transformations, most notably the deoxyfluorination of alcohols.

This guide focuses on the preparation and application of N-ethylanilinium polyhydrofluoride for the deoxyfluorination of alcohols. While not as extensively documented as Olah's Reagent or Et₃N·3HF, the principles governing its reactivity are analogous. The choice of amine in these complexes can modulate the reagent's acidity and nucleophilicity, offering a potential avenue for optimizing reaction conditions.[2] N-ethylaniline, a secondary aromatic amine, presents an interesting case due to its moderate basicity and distinct steric profile compared to pyridine or triethylamine.

This document will provide a comprehensive overview, from the synthesis and safe handling of N-ethylaniline and its hydrofluoride salt to detailed protocols for its application in deoxyfluorination reactions, supported by mechanistic insights and comparative data from related amine/HF systems.

Preparation and Handling of N-Ethylaniline and its Hydrofluoride Salt

Synthesis of N-Ethylaniline

N-ethylaniline can be synthesized through several established methods. A common laboratory-scale preparation involves the reductive amination of aniline with acetaldehyde.[5]

Protocol 1: Synthesis of N-Ethylaniline via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable alcoholic solvent such as ethanol.

-

Imine Formation: At room temperature, add acetaldehyde (1.2-2.0 eq) to the aniline solution. Stir the mixture for 30-90 minutes to facilitate the formation of the corresponding Schiff base (imine).

-

Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄) (0.25-0.5 eq), in the same alcoholic solvent.

-

Addition: Slowly add the reducing agent solution to the reaction mixture containing the Schiff base. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.

-

Reaction Completion: Stir the reaction mixture for 2-4 hours at room temperature.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the alcoholic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude N-ethylaniline.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain N-ethylaniline as a yellowish to brown oily liquid.

Preparation of N-Ethylanilinium Polyhydrofluoride

The preparation of amine hydrofluoride complexes must be conducted with extreme caution due to the hazardous nature of hydrogen fluoride. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., butyl rubber), a lab coat, and a face shield. A calcium gluconate gel should be readily accessible as a first-aid measure for HF exposure.

Protocol 2: Preparation of N-Ethylanilinium Polyhydrofluoride

-

Inert Atmosphere: In a chemically resistant flask (e.g., polyethylene or PTFE), place freshly distilled N-ethylaniline under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Slow Addition of HF: Slowly and carefully add anhydrous hydrogen fluoride (condensed into a graduated polyethylene cylinder) or a commercially available amine/HF solution (like pyridine-HF) to the stirred N-ethylaniline. The reaction is highly exothermic. The ratio of N-ethylaniline to HF can be varied to achieve different polyhydrofluoride compositions (e.g., a 1:3 ratio to approximate a tris(hydrofluoride) salt).

-

Equilibration: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour to ensure homogeneity.

-

Storage: The resulting N-ethylanilinium polyhydrofluoride should be stored in a tightly sealed polyethylene or PTFE container in a cool, dry, and well-ventilated area, away from incompatible materials such as glass, metals, and strong bases.

Safety and Handling Precautions

N-Ethylaniline:

-

Toxicity: N-ethylaniline is toxic if swallowed, inhaled, or absorbed through the skin.[6] It can cause damage to organs through prolonged or repeated exposure.[7]

-

Handling: Always handle N-ethylaniline in a well-ventilated fume hood.[3] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4][8] Avoid breathing vapors.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents.[4][8] Keep containers tightly closed.[8]

N-Ethylanilinium Polyhydrofluoride:

-

Corrosivity and Toxicity: This reagent contains hydrogen fluoride, which is extremely corrosive and toxic.[1] It can cause severe burns to the skin, eyes, and respiratory tract that may not be immediately painful.[2]

-

Handling: All manipulations must be conducted in a fume hood using HF-resistant materials (polyethylene, PTFE).[9] Never use glass apparatus with HF-containing reagents.[2] Always wear HF-specific PPE.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or calcium carbonate and absorb with an inert material.

Mechanism of Deoxyfluorination

The deoxyfluorination of alcohols using amine hydrofluoride reagents generally proceeds via an Sₙ2 or Sₙ1-type mechanism, depending on the structure of the alcohol substrate and the reaction conditions.[2]

Figure 1: General mechanism of alcohol deoxyfluorination.

-

Activation: The alcohol is first protonated by the acidic hydrogen fluoride in the complex, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Nucleophilic Substitution: A fluoride ion, delivered from the polyhydrofluoride anion, then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This displaces a molecule of water and forms the C-F bond. For primary and secondary alcohols, this typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry. For tertiary alcohols, which can form stable carbocations, an Sₙ1 pathway is more likely.

Application: Deoxyfluorination of Alcohols

The following protocols are generalized based on established procedures for amine/HF reagents like Et₃N·3HF and pyridine-HF.[4][10] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate when using N-ethylanilinium polyhydrofluoride.

Experimental Workflow

Figure 2: General workflow for deoxyfluorination.

Protocol 3: Deoxyfluorination of a Secondary Alcohol

-

Reaction Setup: In a polyethylene or PTFE flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-ethylanilinium polyhydrofluoride (1.5-3.0 eq) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HF.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyl fluoride.

Comparative Reaction Conditions

The optimal conditions for deoxyfluorination can vary significantly based on the substrate and the specific amine/HF reagent used. The following table provides a summary of typical conditions for analogous, well-established reagents, which can serve as a starting point for optimization with N-ethylanilinium polyhydrofluoride.

| Parameter | Pyridine-HF (Olah's Reagent) | Triethylamine Tris(hydrofluoride) | N-Ethylanilinium Polyhydrofluoride (Predicted) |

| Substrate | Primary, Secondary, Tertiary Alcohols | Primary, Secondary Alcohols, Epoxides | Primary, Secondary, Tertiary Alcohols |

| Equivalents | 2-10 eq | 1.5-5 eq | 1.5-5 eq |

| Solvent | CH₂Cl₂, THF, neat | CH₂Cl₂, THF, MeCN | CH₂Cl₂, THF, MeCN |

| Temperature | 0 °C to reflux | 25 °C to 80 °C | 25 °C to 80 °C |

| Reaction Time | 1-24 hours | 2-48 hours | 2-48 hours |

| Reference | - |

Conclusion and Future Outlook

N-ethylanilinium polyhydrofluoride represents a potentially valuable, yet underexplored, member of the amine/HF class of fluorinating reagents. Based on the well-established chemistry of analogous reagents, it is expected to be an effective agent for the deoxyfluorination of alcohols under relatively mild conditions. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring its utility. The key advantages of using such amine/HF complexes—namely, their enhanced safety and handling characteristics compared to anhydrous HF—make them indispensable tools in modern organic synthesis. Further research into the specific reactivity profile of N-ethylanilinium polyhydrofluoride, particularly how the electronic and steric properties of N-ethylaniline influence reaction outcomes, would be a valuable contribution to the field of fluorine chemistry.

References

- N-ethyl aniline preparation method.

-

Hydrogen Fluoride and Amine Complexes (HF-NR3). Organic Chemistry Portal. [Link]

-

N-Ethylaniline. FooDB. [Link]

-

N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. ResearchGate. [Link]

-

Hydrogen fluoride-pyridine. Chemwells. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]

-

Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. ACS Publications. [Link]

-

Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation. Organic Chemistry Portal. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]

- Preparation of fluorinated anilines.

-

Synthesis of N-ethylaniline. PrepChem. [Link]

-

Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. ResearchGate. [Link]

-

A deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Princeton University. [Link]

-

Deoxyfluorination of Electron-Deficient Phenols. ACS Publications. [Link]

-

Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]

-

N-Ethylaniline. PubChem. [Link]

-

Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]

-

Quantitative Generation of HF from KF and Formation of Amine‐3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY. Wiley Online Library. [Link]

-

HF based fluorination agents. Reddit. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. [Link]

-

preparation of amines. Chemguide. [Link]

-

Development and applications of novel HF-based fluorination reagents : DMPU-HF. University of Louisville Institutional Repository. [Link]

-

BROMOFLUORINATION OF ALKENES: 1-BROMO-2-FLUORO-2-PHENYLPROPANE. Organic Syntheses. [Link]

-

Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. ACS Publications. [Link]

-

22.3 Synthesis of Amines | Organic Chemistry. YouTube. [Link]

-

Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. ACS Publications. [Link]

-

24.6 Synthesis of Amines. OpenStax. [Link]

-

Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Preparation of amines. Khan Academy. [Link]

-

[- Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-]. Organic Syntheses. [Link]

-

Amine Reactivity. Michigan State University. [Link]

Sources

- 1. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen fluoride-pyridine_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 4. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]

- 5. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

removing excess N-ethylaniline hydrofluoride from reaction mixtures

Welcome to the technical support center for handling reaction mixtures containing N-ethylaniline hydrofluoride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of excess N-ethylaniline hydrofluoride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to address common challenges encountered during your experimental work.

Introduction: The Challenge of N-Ethylaniline Hydrofluoride

N-ethylaniline is a common reagent in organic synthesis, utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] When used in reactions involving hydrofluoric acid (HF) or fluoride salts, or when HF is used as a reagent or catalyst, the formation of N-ethylaniline hydrofluoride as a salt is inevitable.[4] While the free base, N-ethylaniline, is a liquid with limited water solubility and good solubility in organic solvents,[5][6][7] its hydrofluoride salt exhibits significantly different physical and chemical properties. The presence of this salt can complicate reaction workups and product isolation. This guide provides a range of strategies to effectively remove this unwanted byproduct.

Troubleshooting Guide: Step-by-Step Protocols for Removal

This section details various methods for the removal of N-ethylaniline hydrofluoride from your reaction mixture. The choice of method will depend on the specific characteristics of your desired product, the solvent system, and the scale of your reaction.

I. Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is often the most straightforward approach for separating the organic product from the aqueous-soluble amine salt. This technique leverages the difference in solubility of the neutral organic compound and the ionic N-ethylaniline hydrofluoride.

When to use this method:

-

Your desired product is soluble in a water-immiscible organic solvent.

-

Your product is stable to aqueous basic conditions.

Core Principle: By adding a basic aqueous solution, the N-ethylaniline hydrofluoride salt is neutralized to the free base, N-ethylaniline. The free base, being significantly less water-soluble, will partition into the organic phase, from which it can be subsequently removed. Alternatively, an acidic wash can be used to protonate any remaining free amine and extract it into the aqueous layer.

This protocol aims to neutralize the N-ethylaniline hydrofluoride to its free base form, which can then be separated from the desired product.

Step-by-Step Methodology:

-

Reaction Quenching: Once your reaction is complete, cool the mixture to room temperature.

-

Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). The choice of solvent should be based on the solubility of your desired product.

-

Basic Wash: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like 1M sodium hydroxide (NaOH).

-

Expert Insight: The use of a weak base like NaHCO₃ is generally preferred to avoid potential side reactions that could be induced by a strong base. Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization of the acid will generate gas (CO₂ in the case of bicarbonate).

-

-

Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure complete neutralization and partitioning. Allow the layers to separate.

-

Layer Separation: Drain the aqueous layer.

-

Repeat: Repeat the wash with the basic solution (2-3 times) to ensure complete removal of the hydrofluoride salt.

-

Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate your crude product.

II. Precipitation: Isolating Your Product from a Soluble Salt

Precipitation can be an effective method if your desired product has limited solubility in a particular solvent system where N-ethylaniline hydrofluoride remains soluble.

When to use this method:

-

Your desired product is a solid.

-

You can identify a solvent system where your product is insoluble, but the N-ethylaniline hydrofluoride is soluble.

Core Principle: The difference in solubility between the desired product and the amine salt in a specific solvent is exploited to selectively precipitate the product, leaving the impurity in the solution.

Step-by-Step Methodology:

-

Solvent Screening: Empirically determine a solvent or a mixture of solvents in which your desired product has low solubility, while N-ethylaniline hydrofluoride is reasonably soluble. This may require some experimentation with small aliquots of your reaction mixture. Common anti-solvents for organic compounds include hexanes, pentane, or water.

-

Concentration: After the reaction, if necessary, remove the reaction solvent under reduced pressure.

-

Dissolution: Dissolve the crude reaction mixture in a minimal amount of a solvent in which both your product and the N-ethylaniline hydrofluoride are soluble.

-

Precipitation: Slowly add the chosen anti-solvent to the solution while stirring. The desired product should start to precipitate out of the solution.

-

Isolation: Collect the precipitated product by filtration.

-

Washing: Wash the solid product with a small amount of the cold anti-solvent to remove any residual N-ethylaniline hydrofluoride.

-

Drying: Dry the product under vacuum to remove any residual solvent.

III. Scavenger Resins: A Modern Approach to Purification

Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[8] This method offers a clean and efficient way to remove N-ethylaniline hydrofluoride with minimal workup.

When to use this method:

-

When traditional extraction methods are not effective or are too cumbersome.

-

For parallel synthesis or high-throughput purification.

Core Principle: An acidic scavenger resin will react with the basic N-ethylaniline (either the free base or by shifting the equilibrium from the salt) and bind it to the solid support. The resin can then be easily removed by filtration, leaving the purified product in solution.

Step-by-Step Methodology:

-

Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin.

-

Reaction Completion: Once the reaction is complete, ensure that all of the N-ethylaniline is in its free base form by performing a basic workup as described in Protocol 1, or by adding a non-aqueous base (e.g., triethylamine) if your product is water-sensitive.

-

Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess amine).

-

Incubation: Stir the mixture at room temperature for a few hours or overnight to ensure complete scavenging of the N-ethylaniline. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Filter off the resin and wash it with the reaction solvent.

-

Concentration: Combine the filtrate and the washings, and concentrate the solvent in vacuo to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of N-ethylaniline hydrofluoride that I should be aware of?

Q2: My product is sensitive to basic conditions. How can I remove N-ethylaniline hydrofluoride without a basic wash?

If your product is base-sensitive, you can use a mildly acidic aqueous wash (e.g., dilute citric acid or a saturated ammonium chloride solution). This will ensure that the N-ethylaniline remains in its protonated, water-soluble form and is extracted into the aqueous layer.

Q3: I am observing a persistent emulsion during my liquid-liquid extraction. What can I do?

Emulsions are a common issue when working with amines. Here are a few tips to break them:

-

Add brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break up the emulsion.

-

Filter the entire mixture through a pad of Celite®.

-

Allow the mixture to stand for an extended period without agitation.

-

Gently swirl the separatory funnel instead of shaking it vigorously.

Q4: Can I use chromatography to remove N-ethylaniline hydrofluoride?

Yes, chromatography can be an effective purification method. However, running a column with a basic compound like an amine on silica gel can be challenging due to strong adsorption and peak tailing. To mitigate this, you can:

-

Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent.

-

Use a different stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for purifying amines.

-

Reverse-phase chromatography: If your product is sufficiently nonpolar, reverse-phase HPLC can be an excellent method for separating it from the polar N-ethylaniline hydrofluoride salt.

Q5: What are the safety precautions I should take when working with N-ethylaniline and hydrofluoric acid?

Both N-ethylaniline and hydrofluoric acid are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.

-

N-Ethylaniline: It is toxic by inhalation, ingestion, and skin absorption.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrofluoric Acid (HF): HF is extremely corrosive and toxic.[9][10] It can cause severe burns that may not be immediately painful. Always wear specialized HF-resistant gloves (e.g., nitrile over neoprene), a face shield, and a lab coat. Have a calcium gluconate antidote gel readily available when working with HF. All personnel working with HF must receive specific training on its hazards and emergency procedures.

Visualizing the Workflow

To further clarify the primary removal strategy, the following diagram illustrates the liquid-liquid extraction workflow.

Caption: Liquid-liquid extraction workflow for N-ethylaniline hydrofluoride removal.

Data Summary Table

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Water Solubility | Organic Solvent Solubility |

| N-Ethylaniline | C₈H₁₁N | 121.18 | Liquid | Sparingly soluble (2.41 g/L at 25°C)[5] | Soluble in ethanol, ether, etc.[1][6] |

| N-Ethylaniline Hydrofluoride | C₈H₁₂FN | 141.19 | Solid (Expected) | Highly soluble (Expected) | Sparingly soluble in nonpolar solvents (Expected) |

References

-

Solubility of Things. N-ethylaniline. [Link]

-

PubChem. N-Ethylaniline. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. [Link]

- Google Patents.

-

PubMed. Scavenging of fluorinated N,N'-dialkylureas by hydrogen binding: a novel separation method for fluorous synthesis. [Link]

-

National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

Wikipedia. Formic acid. [Link]

-

EPA Archive. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

-

University of California, Berkeley. Guidelines for the Safe Handling of Hydrofluoric Acid. [Link]

-

University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]

-

NCBI. Table 7-3, Analytical Methods for Determining Hydrogen Fluoride in Environmental Samplesa. [Link]

-

OSTI.GOV. NEUTRALIZATION METHOD FOR A HYDROFLUORIC ACID RELEASE. [Link]

-

MDPI. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. [Link]

- Google Patents.

-

Digital pH Systems. Hydrofluoric (HF) Acid Neutralization. [Link]

-

KAUST Health & Safety. Working with Hydrofluoric Acid Guideline. [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Eli Lilly & Company. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

-

Patsnap. N-ethyl aniline preparation method. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. [Link]

-

University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

- Google Patents.

-

PubMed. Ion exclusion chromatography of aromatic acids. [Link]

-

University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

ResearchGate. High-loading scavenger resins for combinatorial chemistry. [Link]

-

PubMed Central. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. [Link]

-

PubMed Central. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. [Link]

-

Arizona State University. Hydrofluoric Acid - Safety Guideline. [Link]

-

MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]

-

University of Southampton. Scavenger and Reagent Resins. [Link]

-

ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]

-

ResearchGate. Novel Ethyl-Derivatization Approach for the Determination of Fluoride by Headspace Gas Chromatography/Mass Spectrometry. [Link]

-

Samyang Fine Chemical. Organic Scavenger. [Link]

-

PubMed Central. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

Environmental Health & Safety - University of Washington. Hydrofluoric Acid Safe Handling Guidelines. [Link]

-

University of Rochester. Workup for Reactions in THF/Dioxane. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 10. cores.research.asu.edu [cores.research.asu.edu]

Navigating the Nuances of N-Ethylaniline Hydrofluoride: A Technical Support Guide

Welcome to the technical support center for N-ethylaniline hydrofluoride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in their synthetic endeavors. As a seasoned application scientist, I have compiled this resource to address the common, and often frustrating, side reactions and handling challenges that can arise during its use. Our focus here is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The Nature of the Beast: Understanding N-Ethylaniline Hydrofluoride

N-Ethylaniline hydrofluoride is an amine hydrofluoride salt, a class of reagents often employed in fluorination reactions. The presence of the N-ethylaniline moiety introduces specific reactivity and stability concerns that must be managed. The primary challenge stems from the inherent sensitivity of N-ethylaniline to oxidation and its basicity, which can lead to a variety of side products and handling difficulties. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the use of N-ethylaniline hydrofluoride.

Q1: My N-ethylaniline hydrofluoride reagent has turned dark brown/black. Is it still usable?

A1: The discoloration of N-ethylaniline and its salts is a frequent observation and is primarily due to oxidation. N-Ethylaniline is susceptible to air and light, which can trigger the formation of colored impurities. While a slight yellowing may be acceptable for some applications, a dark brown or black color indicates significant decomposition. These impurities can act as catalysts for further decomposition or participate in unwanted side reactions, compromising the yield and purity of your desired product.

Recommendation: For reactions sensitive to impurities, it is advisable to use freshly prepared or purified N-ethylaniline hydrofluoride. If the reagent is only slightly discolored, you may consider a purification step before use (see Troubleshooting Guide). However, for optimal results, starting with a clean reagent is always the best practice.

Q2: I am observing charring and the formation of insoluble black tar in my reaction vessel. What is causing this?

A2: This is a strong indication of significant decomposition of the N-ethylaniline moiety, likely exacerbated by the reaction conditions. Aromatic amines can be sensitive to strong acids and high temperatures. The combination of the hydrofluoric acid component and potentially elevated reaction temperatures can lead to polymerization and the formation of complex, insoluble byproducts.

Recommendation:

-

Temperature Control: Carefully monitor and control the reaction temperature. Run the reaction at the lowest effective temperature.

-

Inert Atmosphere: The presence of oxygen can accelerate oxidative decomposition. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Choice: Select a solvent in which all reactants are soluble and that is stable under the reaction conditions.

Q3: How should I properly store N-ethylaniline hydrofluoride to minimize degradation?

A3: Proper storage is critical to maintaining the integrity of the reagent.

Storage Protocol:

-

Container: Store in a tightly sealed, opaque container to protect from light and moisture.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources.

-

Incompatibilities: Ensure it is stored away from strong oxidizing agents and incompatible acids.

Troubleshooting Guide: Tackling Side Reactions Head-On

This section provides a structured approach to identifying and resolving common issues encountered during experiments with N-ethylaniline hydrofluoride.

Issue 1: Low Yield of Fluorinated Product and Presence of Unreacted Starting Material

This common problem can stem from several factors related to the reagent's activity and reaction conditions.

Potential Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Reagent Decomposition | Use freshly prepared or purified N-ethylaniline hydrofluoride. | As discussed, the reagent degrades upon exposure to air and light, reducing its effective concentration. |

| Insufficient Reagent | Increase the molar equivalents of N-ethylaniline hydrofluoride. | The stoichiometry of the reaction is critical. Ensure an adequate excess of the fluorinating agent is present. |

| Inadequate Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Fluorination reactions often require a specific activation energy. However, excessive heat can lead to degradation. |

| Solvent Effects | Screen different aprotic solvents (e.g., THF, Dioxane, Acetonitrile). | The polarity and coordinating ability of the solvent can significantly influence the solubility and reactivity of the amine hydrofluoride salt. |

Issue 2: Formation of Colored Impurities and Difficult Purification

The presence of colored byproducts is a hallmark of N-ethylaniline's oxidative instability.

Troubleshooting Workflow:

Caption: Workflow for addressing colored impurities.

Detailed Protocols:

-

Charcoal Treatment: After the reaction, and before aqueous work-up, the crude reaction mixture (dissolved in a suitable organic solvent) can be stirred with activated charcoal for 15-30 minutes and then filtered through celite. This can effectively adsorb many colored, high-molecular-weight impurities.

-